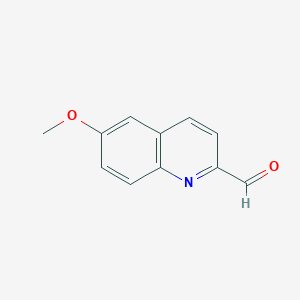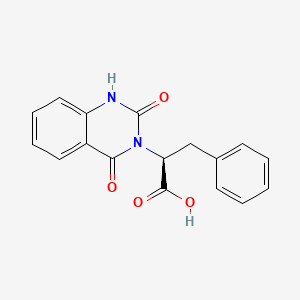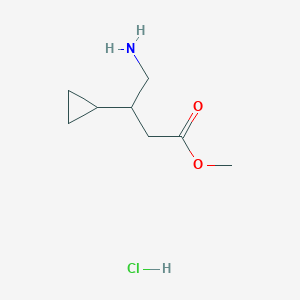
6-Methoxyquinoline-2-carbaldehyde
Overview
Description
6-Methoxyquinoline-2-carbaldehyde, or MQCA, is a chemical compound with the molecular formula C11H9NO2. It is used in the synthesis of various compounds and has applications in different fields .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, 2-chloro-6-methoxyquinoline-3-carbaldehyde was reacted with [4-(3,4-dicyanophenoxy)phenyl]acetic acid to obtain 2-(3,4-dicyanophenoxy)phenyl-4-(2-chloro-6-methoxyquinolin-3-yl)-3-butenoic acid as a phthalocyanine precursor .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a methoxy group at the 6th position and a carbaldehyde group at the 2nd position .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used as a precursor in the synthesis of fluorescent zinc and chlorine sensors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.198. More detailed properties like melting point, boiling point, and solubility might need further experimental determination .Scientific Research Applications
Synthesis and Biological Evaluation
6-Methoxyquinoline-2-carbaldehyde and its derivatives have been the subject of various scientific research endeavors. A notable study synthesized a series of 2-chloroquinolin-3-yl ester derivatives from 2-chloroquinoline-3-carbaldehyde, demonstrating their potential in ABTS radical-scavenging activity and antimicrobial activities (Tabassum et al., 2014). Additionally, mixed ligand palladium(II) complexes involving 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones have been synthesized, revealing significant antioxidant activity and cytotoxicity against human lung cancer cells (Ramachandran et al., 2012).
Chemical Properties and Interactions
The compound's fluorescence properties in aqueous media have been extensively studied, providing insights into its chemical behavior under different pH conditions (Schulman et al., 1974). Moreover, 6-methoxyquinoline derivatives have been synthesized and analyzed for their unique UV spectral characteristics, indicating potential applications in chemical sensing (Gershuns & Brizitskaya, 1970).
Sensor Development
Significant research has also been conducted on the development of chemosensors. For instance, a study characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 for its selective response to Cd2+ ions, highlighting its potential in detecting cadmium concentrations in various environments (Prodi et al., 2001). Another research developed a Zn(II) fluorescent probe based on 6-methoxyquinolin, demonstrating high selectivity and strong fluorescence responses to Zn2+ ions (Zhao et al., 2011).
Exploration of Biological Activities
Several studies have focused on evaluating the biological properties of compounds derived from this compound. For example, new water-soluble nickel(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones were synthesized to explore their antioxidant activity and cytotoxic effects on lung cancer cells (Ramachandran et al., 2012).
Safety and Hazards
6-Methoxyquinoline-2-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including 6-Methoxyquinoline-2-carbaldehyde, suggest potential future directions in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Mechanism of Action
Target of Action
The primary targets of 6-Methoxyquinoline-2-carbaldehyde are cancer cells, specifically lung carcinoma cells . The compound has been studied for its antitumor effects and mechanisms of toxic action .
Mode of Action
This compound interacts with its targets by inducing oxidative stress . This is achieved through the reduction of the GSH/GSSG ratio, which leads to a redox imbalance . This imbalance then induces oxidative DNA damage, which is revealed by the Micronucleus test and the Comet assay .
Biochemical Pathways
The affected pathway by this compound is the oxidative stress pathway . The compound’s interaction with this pathway leads to a decrease in cell proliferation and an increase in oxidative stress . The downstream effects include a cell cycle arrest at the G2/M phase and the induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation, induction of oxidative stress, oxidative DNA damage, cell cycle arrest at the G2/M phase, and the induction of apoptosis . In multicellular spheroids, the IC50 values tripled the monolayer model .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of various complexes, which have shown potential as lung carcinoma agents . These complexes interact with various biomolecules, inducing oxidative stress and reducing the GSH/GSSG ratio .
Cellular Effects
In vitro studies have shown that complexes of 6-Methoxyquinoline-2-carbaldehyde can have significant effects on cells. For example, the copper complex of this compound (Cu6MQ) was found to decrease cell proliferation and induce oxidative stress in A549 cells . This led to a reduction in the GSH/GSSG ratio, oxidative DNA damage, cell cycle arrest at the G2/M phase, and induced apoptosis .
Molecular Mechanism
Its complexes, such as Cu6MQ, have been shown to induce oxidative stress in cells, leading to DNA damage and cell cycle arrest . This suggests that this compound may interact with biomolecules in a way that disrupts normal cellular processes.
Temporal Effects in Laboratory Settings
Studies on its complexes have shown that they can have long-term effects on cellular function . For example, Cu6MQ was found to induce cell cycle arrest and apoptosis in A549 cells after 24 hours of exposure .
Metabolic Pathways
It is known to be involved in the synthesis of various complexes, suggesting that it may interact with enzymes or cofactors in these pathways .
properties
IUPAC Name |
6-methoxyquinoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-4-5-11-8(6-10)2-3-9(7-13)12-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIIFDAAXPMDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2684505.png)
![4-Cyclopropyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2684506.png)
![3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2684510.png)
![4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2684511.png)


![3-[3-(2-Phenylethenesulfonamido)phenyl]prop-2-enoic acid](/img/structure/B2684516.png)
![[3-(Acetylcarbamoyl)-2-(2-methoxyphenyl)iminochromen-7-yl] acetate](/img/structure/B2684519.png)


